molecular formula C11H10Cl2N2O B13641169 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 113870-96-5

4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B13641169
CAS No.: 113870-96-5
M. Wt: 257.11 g/mol
InChI Key: OVDMGVVYYJSBQL-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazol-3-one core substituted with a 2,4-dichlorophenyl group at position 4 and methyl groups at positions 2 and 5. Pyrazol-3-one derivatives are widely studied for their pharmaceutical applications, particularly in antifungal and anti-inflammatory contexts, as suggested by structural analogs like itraconazole . The compound’s stability under controlled storage conditions (tight, light-resistant containers at room temperature) aligns with pharmacopeial standards for similar active pharmaceutical ingredients (APIs) .

Properties

CAS No.

113870-96-5

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H10Cl2N2O/c1-6-10(11(16)15(2)14-6)8-4-3-7(12)5-9(8)13/h3-5,14H,1-2H3

InChI Key

OVDMGVVYYJSBQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of continuous flow reactors can lead to higher yields and reduced reaction times compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-one.

    Reduction: Formation of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar in structure to "4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one":

IUPAC Name: 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenylpyrazol-3-one is a related compound with PubChem CID 1077190 .

Formula: The molecular formula for 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is C18H15Cl2N3O, with a molecular weight of 360.2 g/mol .

Applications and Biological Activity
While the search results do not directly detail applications of "4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one", they do discuss the applications of structurally related compounds:

  • Antimicrobial Activity: Several thiazole derivatives have demonstrated antimicrobial activity against various bacterial and fungal species . For example, some compounds were found to be equipotent with ketoconazole against Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis . Other thiazole derivatives also exhibited potency against B. subtilis and S. aureus .
  • Anticancer Activity: Research indicates that certain compounds with similar structures exhibit anticancer activity .
  • Enzyme Inhibition: Molecular docking studies suggest that some compounds can bind to the catalytic site of protein tyrosine phosphatase 1B (PTP1B), indicating potential use as inhibitors .

Examples of Related Compounds

  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: This compound has a molecular weight of 390.3 g/mol .
  • Dimethyl 4-(2,3-dichlorophenyl)-2,6-di-Me-1,4-dihydro-3: This compound has the chemical formula C17H17Cl2NO and a molecular weight of 370.235 .
  • Various synthesized thiazole derivatives have been evaluated for antimicrobial activity .
  • Several pyrazole derivatives have been evaluated for antibacterial activity .

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

A. Structural and Electronic Effects

  • The 2,4-dichlorophenyl group in the target compound provides balanced electron-withdrawing effects, which may enhance binding to cytochrome P450 enzymes (similar to itraconazole’s antifungal mechanism) .
  • Bromine substitution (Examples 5.17–5.18) introduces isotopic signatures (m/z 301–305) useful for analytical identification . The trifluoromethyl group in Example 5.18 increases metabolic resistance due to C-F bond stability.

D. Stability and Formulation

  • Photosensitivity necessitates light-resistant packaging for the target compound, a requirement less critical for CF3- or bromo-substituted derivatives .
  • Hydrogen-bonding analysis (via graph set theory) reveals how substituents influence crystal packing and solubility, as seen in studies of molecular aggregates .

Research Findings and Data

Thermodynamic and Computational Insights

  • Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional) predict the electronic effects of substituents, aiding in rational drug design .
  • SHELX software remains a gold standard for refining crystal structures, particularly for small molecules with complex substitution patterns .

Pharmacokinetic Considerations

  • The zero formal charge of the PDB 3Z4 ligand enhances membrane permeability, a property that could be optimized in dichlorophenyl derivatives by modulating substituent polarity .

Biological Activity

4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can be represented as follows:

  • Molecular Formula : C11H10Cl2N2O
  • Molecular Weight : 253.12 g/mol
  • CAS Number : [not available in the search results]

The presence of the dichlorophenyl group is significant for its biological activity, potentially enhancing lipophilicity and receptor binding affinity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Pyrazole derivatives have been reported to exhibit antioxidant properties. The compound's structure may facilitate the scavenging of free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of various pathogenic microorganisms. The compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Enzyme Inhibition : Certain pyrazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of S. aureus
Anti-inflammatoryModulation of inflammatory markers
Enzyme InhibitionInhibition of xanthine oxidase

Case Studies

Several studies have investigated the biological effects of 4-(2,4-Dichlorophenyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial properties against various bacterial strains. The compound demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Study on Antioxidant Properties :
    • Another research focused on the antioxidant capacity of pyrazole derivatives, including this compound. It was found to effectively reduce oxidative stress markers in vitro .
  • Inflammatory Response Modulation :
    • A recent investigation assessed the anti-inflammatory effects in a murine model, showing a reduction in pro-inflammatory cytokines after treatment with the compound .

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